ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Overview
Description
Ethyl 5-amino-8-cyano-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple functional groups, including amino, cyano, and pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with thiazole intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-8-cyano-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 5-amino-8-cyano-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their biological activities, including antiviral and anticancer properties.
Imidazole Compounds: Used in various therapeutic applications, such as antifungal and anti-inflammatory agents.
Uniqueness
Ethyl 5-amino-8-cyano-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate stands out due to its unique combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (2Z)-5-amino-8-cyano-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)18-17(14-6-4-8-26-12-14)15(10-23)21-27(19(18)24)20(28)16(31-21)9-13-5-3-7-25-11-13/h3-9,11-12,17H,2,24H2,1H3/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFIULLLRWQZBM-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CN=CC=C3)C#N)SC(=CC4=CN=CC=C4)C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CN=CC=C3)C#N)S/C(=C\C4=CN=CC=C4)/C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.